Iron oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Advanced Materials

Iron oxalate dihydrate, also known as humboldtine (FeC₂O₄·2H₂O), serves as a valuable precursor for synthesizing various advanced materials. Studies have demonstrated its effectiveness in producing:

- Siderite (FeCO₃): This mineral plays a crucial role in understanding the deep carbon cycle on Earth.

- High-pressure materials: The availability of high-quality single crystals of humboldtine is crucial for diffraction and spectroscopic studies at high pressures.

Photocatalysis

Iron oxalate exhibits promising photocatalytic properties. Research suggests its potential for:

- Wastewater treatment: Studies have shown its ability to effectively degrade organic dyes like rhodamine B, present in wastewater, under light irradiation.

- Environmental remediation: Its photocatalytic activity can potentially contribute to degrading various environmental pollutants.

Energy Storage

Anhydrous iron oxalates hold promise as anode materials in lithium-ion batteries. Their high theoretical capacities and unique structural properties make them attractive candidates for further research and development in this field.

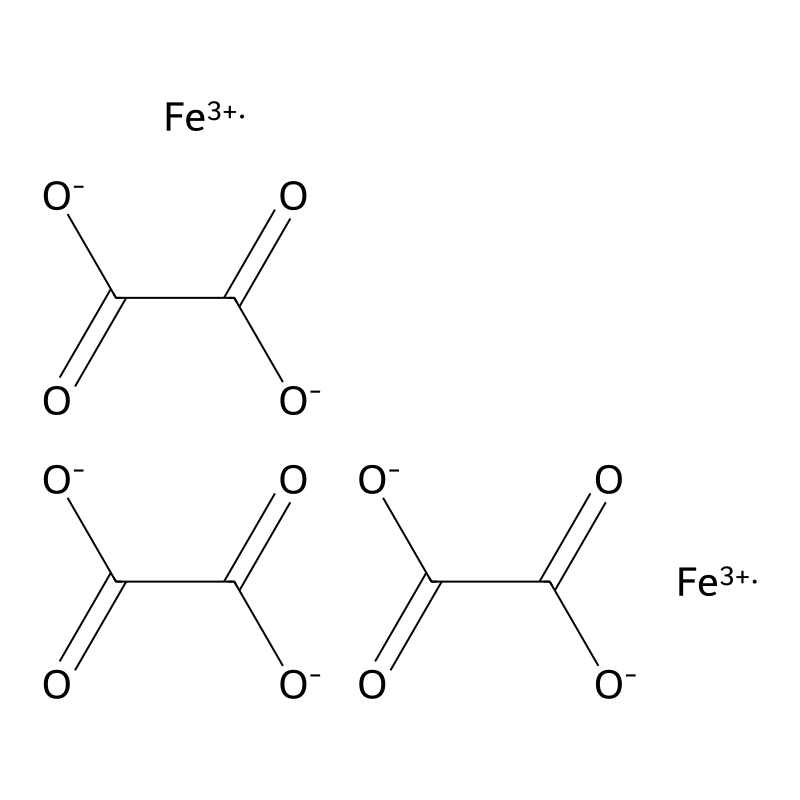

Iron oxalate refers to a series of inorganic compounds formed by the combination of iron ions and oxalate ions. The most notable forms are iron(II) oxalate (ferrous oxalate) and iron(III) oxalate (ferric oxalate), which have distinct chemical formulas: iron(II) oxalate is represented as where can be 0 or 2, while iron(III) oxalate is often denoted as . These compounds typically appear as orange solids with low solubility in water, particularly in their anhydrous forms. Iron(II) oxalate can exist in both hydrated and anhydrous states, with the dihydrate form known as humboldtine .

- Toxicity: Iron oxalate is mildly toxic if ingested. It can cause gastrointestinal irritation and other adverse effects.

- Flammability: Not flammable

- Reactivity: Can react exothermically with strong oxidizing agents.

- Analysis of Iron Coordination Compound

- Determination of the % Oxalate in an Iron Oxalato Complex Salt

- Preparation of Iron Oxalate from Iron Ore and Its Application in Photocatalytic Rhodamine B Degradation

- Iron Oxalate Preparation

- Iron Oxalate Safety Data Sheet

- Oxalic Acid Safety Data Sheet

The synthesis of iron oxalates can be achieved through several methods:

- Direct Reaction: Iron(II) or iron(III) salts can react with oxalic acid to form the corresponding iron oxalate:

- For iron(II) oxalate:

- For iron(III) oxalate:

- For iron(II) oxalate:

- Hydrothermal Synthesis: This method involves the reaction of iron salts with oxalic acid under controlled temperature and pressure conditions, leading to the crystallization of iron oxalates.

- Solvothermal Methods: Similar to hydrothermal synthesis but using organic solvents, which can influence the morphology and size of the resulting crystals.

Iron(II) and iron(III) oxalates are unique due to their specific roles in redox reactions and their applications in both industrial processes and environmental chemistry. Their ability to participate in complexation reactions makes them valuable for various technological applications.

Studies have shown that iron oxalates interact significantly with other chemical species in solution. For instance, their reactivity with hydrogen peroxide is enhanced compared to uncomplexed iron ions, facilitating rapid oxidation reactions that are crucial for environmental applications . Additionally, the stability of these compounds under varying pH levels affects their reactivity and interaction with pollutants.

Mineral Sources and Geological Deposits

Iron oxalate dihydrate, known mineralogically as humboldtine, represents one of the oldest known oxalate minerals, first discovered in 1821 in Kolowserux, Bohemia, by de Rivero [5]. Detailed mineralogical research on humboldtine was only conducted in the 20th century, revealing its unique properties and geological distribution [5]. The mineral has been identified in various geological settings worldwide, including brown coal deposits at Cape D'Arco and in association with iron oxides and hydroxides such as hematite, magnetite, and goethite at the Cape Calamita mine on Elba Island, Italy [5]. Additional significant deposits have been documented in Minas Gerais, Brazil, and on rock outcrops of Mount Cervandone in the Western-Central Alps of Italy, where humboldtine occurs alongside other oxalate minerals including whewellite, deveroite, lindbergite, and moolooite [5].

While the dihydrate form (humboldtine) is well-documented in natural settings, it is worth noting that the anhydrous form of iron(II) oxalate remains unknown among minerals as of recent surveys [4]. A related, though significantly more complex mineral is stepanovite, and another naturally occurring ferrioxalate compound is sodium magnesium iron(III) oxalate hydrate (Na[Mg(H2O)6][Fe(III)(C2O4)3]·3H2O), which represents an unusual example of a natural ferrioxalate mineral [4].

The crystalline structure of natural humboldtine exhibits distinctive properties that influence its formation and stability in geological environments [2]. The mineral typically forms in environments where iron-bearing rocks interact with oxalic acid produced by biological processes, particularly in coal deposits and areas with significant fungal activity [4] [5].

Biological Synthesis in Plants and Microorganisms

Biological systems play a crucial role in the natural synthesis of iron oxalate through various metabolic pathways [6]. In plants, oxalic acid serves as an important low molecular weight dicarboxylic organic acid that participates in numerous physiological processes [6]. Characterized by strong acidity, chelating ability, and reducing properties, oxalic acid in plants contributes significantly to iron metabolism, including the formation of iron oxalate complexes [6]. The metabolism of oxalic acid has been extensively studied in microorganisms and fungi, though it remains less thoroughly understood in plants despite its importance in plant physiology [6].

Microorganisms, particularly fungi, demonstrate remarkable capabilities in synthesizing iron oxalate compounds [5]. The fungus Aspergillus niger, for instance, has been documented to facilitate the crystallization of iron oxalate dihydrate (humboldtine) [5]. Research has shown that this acid-producing microscopic fungus can transform iron from various sources into crystalline iron oxalate through metabolic processes that involve the secretion of oxalic acid [5]. The fungal synthesis typically occurs when A. niger interacts with iron-bearing substrates, creating conditions favorable for the formation of iron oxalate crystals [5].

In aerobic environments, microorganisms such as Pseudomonas mendocina can transform mineral-bound iron(III) into more soluble, bioavailable forms through processes that may involve oxalate intermediates [9]. These biological transformations often involve complex interactions between siderophores, oxalate, and other organic compounds that facilitate iron mobilization from minerals [9]. The synergistic effect observed in these biological systems demonstrates how microorganisms can enhance iron oxalate formation through the combined action of siderophores and simple organic acids like oxalate [9].

Bacterial species involved in iron cycling in anoxic environments also contribute to iron oxalate formation through metabolic activities that alter iron oxidation states [10]. These processes are particularly significant in organic-rich environments such as soils, where microbial production of organic acids, including oxalic acid, creates conditions conducive to iron oxalate formation [10].

Synthetic Routes

Traditional Methods: Acid-Base Reactions and Precipitation

The synthesis of iron oxalate through traditional methods primarily involves acid-base reactions and precipitation techniques that have been well-established in chemical literature [3]. One common approach utilizes the reaction between ferrous ions (Fe²⁺) in solution and oxalic acid to form iron(II) oxalate, which precipitates due to its low solubility in aqueous media [3]. This fundamental reaction can be represented as:

Fe²⁺(aq) + H₂C₂O₄(aq) + 2H₂O(l) → FeC₂O₄·2H₂O(s) + 2H₃O⁺(aq) [3]

In laboratory settings, this reaction is typically carried out using iron(II) salts such as ammonium iron(II) sulfate (Fe(NH₄)₂(SO₄)₂), commonly known as Mohr's salt, as the source of ferrous ions [3] [7]. The precipitation occurs rapidly upon mixing the reactants, yielding a yellow precipitate of iron(II) oxalate dihydrate [3].

Another traditional approach involves the oxidation of iron(II) oxalate to iron(III) oxalate using oxidizing agents such as hydrogen peroxide in the presence of additional oxalate ions [3]. This reaction proceeds according to:

2FeC₂O₄(s) + H₂O₂(aq) + 2H₃O⁺(aq) + C₂O₄²⁻(aq) → Fe₂(C₂O₄)₃(s) + 4H₂O(l) [3]

Various synthetic routes have been developed to control the morphology and properties of the resulting iron oxalate products [7]. These include conventional heating methods, where reactants are heated on a hot plate at controlled temperatures (typically around 100°C) for specific durations [7]. The reaction conditions, including temperature, concentration of reactants, and reaction time, significantly influence the characteristics of the final product [7].

The precipitation method can be modified by altering the reaction medium, with studies showing that mixed solvents such as ethylene glycol and water in specific ratios can affect the morphology and crystallinity of the iron oxalate particles [7]. These traditional methods generally yield iron(II) oxalate dihydrate with varying particle shapes, from irregular rod-like structures to more uniform morphologies depending on the specific conditions employed [7].

Novel Approaches: Photochemical Reduction and Electrochemical Synthesis

Photochemical reduction represents an innovative approach to iron oxalate synthesis, particularly for the conversion of iron(III) oxalate to iron(II) oxalate [11] [21]. This process harnesses light energy to drive electron transfer reactions within the iron oxalate complex [11]. When iron(III) oxalate is exposed to light, particularly in the ultraviolet to visible range, it undergoes photolysis, initiating a series of reactions that result in the reduction of iron(III) to iron(II) [11].

The mechanism of photochemical reduction has been elucidated through advanced spectroscopic techniques, including pump/probe mid-infrared transient absorption spectroscopy [11]. Research has revealed that the initial step involves an intramolecular electron transfer from the oxalate ligand to the iron center, occurring on a sub-picosecond timescale [11]. This creates iron(II) complexed with one oxidized and two spectator oxalate ligands [11]. Within approximately 40 picoseconds following this electron transfer, the oxidized oxalate molecule dissociates to form free solvated carbon dioxide and a species inferred to be the carbon dioxide radical anion (CO₂- ⁻) [11].

The overall photochemical reaction can be expressed as:

2[Fe(III)(C₂O₄)₃]³⁻ + hν → 2Fe(II) + 2CO₂ + C₂O₄²⁻ + 4CO₂- ⁻ [11]

This photochemical approach has gained attention for its potential application in sustainable iron production processes, where iron(III) oxalate obtained from iron ore can be photochemically reduced to iron(II) oxalate as part of an environmentally friendly iron-making process [21].

Electrochemical synthesis methods for iron oxalate have also emerged as promising alternatives to traditional approaches [12]. These methods typically involve electrochemical reactions at controlled potentials to facilitate the formation of iron oxalate compounds with specific properties [12]. Electrochemical techniques offer advantages in terms of control over reaction conditions and the ability to produce materials with tailored characteristics for specific applications [12].

Recent research has demonstrated the feasibility of producing iron oxalate through electrochemical processes for applications such as anode materials in lithium-ion batteries [12]. These electrochemically synthesized iron oxalates exhibit superior rate capability and cycling stability compared to conventionally produced materials [12].

Industrial Processes: Oxalic Acid Digestion of Iron Ores/Tailings

Industrial-scale production of iron oxalate increasingly utilizes oxalic acid digestion of iron ores and tailings, offering an environmentally sustainable approach to iron recovery and processing [1] [21]. This method leverages the ability of oxalic acid to selectively dissolve iron from various mineral sources, forming soluble iron oxalate complexes that can be subsequently processed [1].

In a typical process, iron ore containing minerals such as hematite (Fe₂O₃) is treated with oxalic acid under controlled conditions [1]. The dissolution reaction can be represented as:

Fe₂O₃ + 3H₂C₂O₄ → 2Fe(C₂O₄)₃³⁻ + 6H⁺ + 3H₂O [22]

This approach has been successfully demonstrated for producing iron oxalate dihydrate from iron ore, which can then be applied in various applications, including photocatalytic degradation of organic pollutants [1]. Research has shown that iron oxalate produced from iron ore (FOD-ore) exhibits enhanced properties compared to conventionally synthesized iron oxalate, including greater light absorption and improved photocatalytic performance [1].

The industrial process typically involves several key steps: dissolution of iron from the ore using oxalic acid, separation of the resulting iron oxalate solution from undissolved residues, and subsequent processing to obtain the desired iron oxalate product [21]. This method offers advantages in terms of selectivity, as oxalic acid preferentially dissolves iron while leaving many gangue minerals relatively unaffected [21].

Recent developments in sustainable iron-making have proposed an integrated process that combines oxalic acid digestion of iron ores with subsequent photochemical reduction and pyrolytic reduction steps to produce metallic iron [21]. This approach represents a potential paradigm shift in iron production, offering a low-temperature alternative to conventional high-temperature, fossil fuel-dependent processes [21].

The oxalic acid digestion process has also been applied to the treatment of iron-rich waste materials, including mine tailings and industrial residues [24] [25]. This application not only recovers valuable iron but also contributes to environmental remediation by reducing the volume and potential environmental impact of these waste materials [24] [25].

Purification and Characterization Techniques

Recrystallization and Chromatographic Methods

Purification of iron oxalate compounds typically employs recrystallization techniques to remove impurities and obtain high-purity products [19]. Recrystallization involves dissolving the crude iron oxalate in an appropriate solvent at elevated temperatures, followed by controlled cooling to induce crystallization of the purified compound [19]. The choice of solvent and the cooling rate significantly influence the efficiency of the purification process and the morphology of the resulting crystals [19].

For iron oxalate, recrystallization procedures often utilize acidified aqueous solutions, as the solubility of iron oxalate increases in acidic media [19]. The process may involve multiple recrystallization cycles to achieve the desired purity level, with each cycle removing progressively more impurities [19]. The purified crystals are typically separated by filtration and dried under controlled conditions to prevent oxidation or decomposition [19].

Chromatographic methods provide another approach for the purification and analysis of iron oxalate compounds [19]. Various chromatographic techniques have been applied, including ion exchange chromatography, which is particularly suitable for separating ionic species such as iron oxalate complexes [19]. In this method, the iron oxalate solution is passed through a column containing an ion exchange resin, which selectively retains certain ions based on their charge and size, allowing for the separation of iron oxalate from impurities [19].

Solid-phase extraction (SPE) has also been employed as a purification technique for iron oxalate solutions prior to analysis [19]. This method utilizes a solid adsorbent to selectively retain either the target compound or the impurities, facilitating their separation [19]. For iron oxalate purification, SPE can be particularly effective for removing organic contaminants and other metal ions that may be present in the crude product [19].

The purification of iron oxalate from industrial processes, such as those involving the treatment of iron-rich waste solutions, presents additional challenges due to the complex matrix of these materials [13] [14]. Specialized techniques have been developed for these applications, including ultrasound-assisted precipitation methods that enhance the recovery and purity of iron oxalate from such sources [13] [14].

Spectroscopic Analysis (XRD, Mössbauer, FTIR)

X-ray diffraction (XRD) serves as a fundamental technique for characterizing the crystalline structure of iron oxalate compounds [16] [17]. XRD analysis provides essential information about the crystal system, lattice parameters, and phase purity of the material [16]. For iron(II) oxalate dihydrate (humboldtine), XRD studies have revealed a monoclinic crystal structure with space group C2/c and lattice parameters a = 12.209 Å, b = 5.5526 Å, c = 9.865 Å, and β = 128.2° [20]. The XRD pattern of iron oxalate exhibits characteristic diffraction peaks that allow for its unambiguous identification and differentiation from other iron compounds [16].

XRD analysis is particularly valuable for monitoring phase transformations in iron oxalate, such as those occurring during thermal decomposition or under high-pressure conditions [16]. Recent studies have employed synchrotron-based XRD to investigate the behavior of iron oxalate dihydrate at extreme pressures up to 100 GPa, revealing structural transitions at approximately 22 GPa and 38 GPa [16].

Mössbauer spectroscopy provides unique insights into the electronic structure, oxidation state, and local environment of iron atoms in iron oxalate compounds [17]. This technique, which relies on the recoilless emission and absorption of gamma rays by iron nuclei, is particularly well-suited for studying iron-containing materials [17]. Mössbauer spectra of iron(II) oxalate dihydrate typically show characteristic parameters, including isomer shift and quadrupole splitting values that reflect the high-spin Fe²⁺ state in an octahedral coordination environment [17].

Transmission Mössbauer spectroscopy has been extensively applied to investigate the thermal decomposition of iron(II) oxalate dihydrate, revealing the transformation kinetics and intermediate phases formed during this process [17]. Advanced techniques such as nuclear forward scattering (NFS), which combines Mössbauer effect with synchrotron radiation, have enabled time-resolved studies of iron oxalate transformations with acquisition times as short as one minute [17].

Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the molecular structure and bonding in iron oxalate compounds [19]. FTIR spectra of iron oxalate exhibit characteristic absorption bands associated with the oxalate ligand, including strong bands in the regions of 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations of the carboxylate groups, respectively [19]. Additional bands related to metal-oxygen bonds and water molecules in the hydrated forms can also be observed [19].

FTIR analysis is particularly useful for distinguishing between different hydration states of iron oxalate and for identifying coordination modes of the oxalate ligand to the iron center [19]. The technique also allows for the detection of impurities or decomposition products that may be present in iron oxalate samples [19].

The combination of these spectroscopic techniques provides a comprehensive characterization of iron oxalate materials, enabling researchers to establish structure-property relationships and optimize synthesis conditions for specific applications [16] [17] [19].

| Spectroscopic Technique | Key Information Provided | Typical Features for Iron Oxalate |

|---|---|---|

| X-ray Diffraction (XRD) | Crystal structure, phase purity, lattice parameters | Monoclinic system (space group C2/c) for FeC₂O₄·2H₂O with a = 12.209 Å, b = 5.5526 Å, c = 9.865 Å, β = 128.2° [20] |

| Mössbauer Spectroscopy | Oxidation state, spin state, local environment of Fe | Characteristic quadrupole splitting (ΔEQ = 1.726 mm/s) and isomer shift values for Fe²⁺ in octahedral coordination [17] |

| FTIR Spectroscopy | Molecular bonding, functional groups, hydration state | Strong absorption bands at 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹ for carboxylate groups [19] |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

446884-61-3

2944-66-3